molecular formula C10H14N8NaO13P3 B13817871 sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B13817871
M. Wt: 570.18 g/mol
InChI Key: JNWKTICFNQRTBF-GWTDSMLYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic molecule with significant biochemical and pharmaceutical relevance. It features a purine base, a ribose sugar, and multiple phosphate groups, making it a nucleotide analog.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar, and finally, the addition of phosphate groups. Each step requires specific reagents and conditions, such as protecting groups for the hydroxyl groups during the glycosylation step and specific catalysts for the phosphorylation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process is optimized for yield and cost-effectiveness, often involving recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phosphate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the azido group to an amine.

    Substitution: Replacement of phosphate groups with other nucleophiles.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a nucleotide analog in DNA and RNA studies.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA replication, such as polymerases and reverse transcriptases. This interference can inhibit viral replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP)
  • Guanosine triphosphate (GTP)
  • Cytidine triphosphate (CTP)

Uniqueness

The presence of the azido group and the specific stereochemistry of the ribose sugar distinguishes this compound from other nucleotides. These unique features contribute to its specific biochemical properties and potential therapeutic applications.

Properties

Molecular Formula

C10H14N8NaO13P3

Molecular Weight

570.18 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N8O13P3.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI Key

JNWKTICFNQRTBF-GWTDSMLYSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.